molecular formula C18H21FN4O2 B2494691 N-(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide CAS No. 2361784-00-9

N-(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B2494691
CAS No.: 2361784-00-9
M. Wt: 344.39
InChI Key: QXQRHHQPGBBBGN-UHFFFAOYSA-N
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Description

“N-(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. The starting materials might include 1-ethyl-5-fluoro-1H-1,3-benzodiazole and piperidine-4-carboxylic acid. The synthesis could involve:

    Formation of the Benzodiazole Core: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro Group: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Piperidine Derivative: This step might involve amide bond formation using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the ethyl group or the benzodiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the piperidine ring.

    Substitution: The fluoro group might participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound might be used as a building block in organic synthesis, particularly in the development of new benzodiazole derivatives.

Biology

In biological research, the compound could be studied for its potential as a pharmacological agent, particularly for its interactions with biological targets like enzymes or receptors.

Medicine

Medicinal chemistry applications might include the development of new drugs for treating diseases such as anxiety, epilepsy, or cancer.

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-5-fluoro-1H-1,3-benzodiazole: A simpler analog without the piperidine and carboxamide groups.

    1-(prop-2-enoyl)piperidine-4-carboxamide: A compound lacking the benzodiazole moiety.

Uniqueness

The unique combination of the benzodiazole, fluoro, and piperidine groups in “N-(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” might confer distinct biological activities and chemical reactivity compared to its simpler analogs.

Properties

IUPAC Name

N-(1-ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-3-16(24)22-9-7-12(8-10-22)17(25)21-18-20-14-11-13(19)5-6-15(14)23(18)4-2/h3,5-6,11-12H,1,4,7-10H2,2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQRHHQPGBBBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)N=C1NC(=O)C3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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